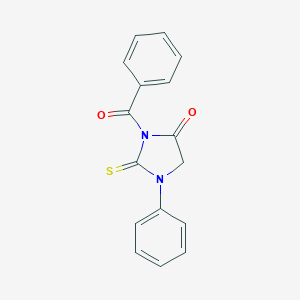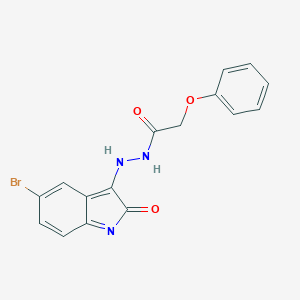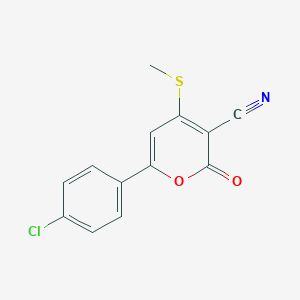
3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-one, also known as thiohydantoin, is a heterocyclic organic compound with a molecular formula C15H11N2OS. It is a white crystalline powder that is soluble in organic solvents like acetone, chloroform, and ethanol. Thiohydantoin has gained significant attention in scientific research due to its unique properties, including its potential as an antibacterial and antifungal agent, as well as its ability to inhibit enzymes and promote DNA cleavage.
作用機序
The mechanism of action of 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen is not fully understood, but studies suggest that it may act by disrupting bacterial and fungal cell membranes, inhibiting enzyme activity, and promoting DNA cleavage. Thiohydantoin has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
Thiohydantoin has been shown to have various biochemical and physiological effects. Studies have found that it can reduce inflammation and oxidative stress in cells, which could have potential applications in treating inflammatory diseases. Thiohydantoin has also been found to have analgesic (pain-relieving) effects in animal models.
実験室実験の利点と制限
One advantage of using 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen in lab experiments is its versatility. It can be used in a range of assays to study antibacterial and antifungal activity, enzyme inhibition, and DNA cleavage. Thiohydantoin is also relatively easy to synthesize and purify, making it accessible for researchers.
One limitation of using 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen is its potential toxicity. Studies have shown that it can be toxic to cells at high concentrations, which could limit its use in certain applications. Additionally, 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen's mechanism of action is not fully understood, which could make it difficult to interpret results from experiments.
将来の方向性
There are several future directions for research on 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen. One area of interest is its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells, and further research could explore its potential as a cancer therapy.
Another area of research is 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen's potential as an enzyme inhibitor. Studies have found that it can inhibit a range of enzymes involved in biological processes, and further research could explore its potential as a therapeutic agent for enzyme-related diseases.
Finally, research could explore 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen's potential as a drug delivery system. Thiohydantoin could be used as a carrier for drugs, allowing for targeted delivery to specific cells or tissues.
Conclusion
Thiohydantoin is a versatile compound with potential applications in antibacterial and antifungal therapy, enzyme inhibition, and cancer therapy. While its mechanism of action is not fully understood, studies have shown that it can promote DNA cleavage and induce apoptosis in cancer cells. Further research is needed to explore its potential as a therapeutic agent and drug delivery system.
合成法
Thiohydantoin can be synthesized through a variety of methods, including the reaction of benzoyl isothiocyanate with aniline and carbon disulfide, as well as the reaction of benzoyl chloride with thiourea and aniline. The latter method is more commonly used and involves the reaction of the three compounds in ethanol under reflux conditions, followed by recrystallization to obtain pure 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen.
科学的研究の応用
Thiohydantoin has been extensively studied for its potential applications in scientific research. One area of interest is its antibacterial and antifungal properties. Studies have shown that 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to be effective against fungal pathogens such as Candida albicans.
Another area of research is 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen's ability to inhibit enzymes. Studies have shown that it can inhibit enzymes such as xanthine oxidase and tyrosinase, which are involved in various biological processes. Thiohydantoin has also been found to promote DNA cleavage, which could have potential applications in cancer therapy.
特性
分子式 |
C16H12N2O2S |
|---|---|
分子量 |
296.3 g/mol |
IUPAC名 |
3-benzoyl-1-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H12N2O2S/c19-14-11-17(13-9-5-2-6-10-13)16(21)18(14)15(20)12-7-3-1-4-8-12/h1-10H,11H2 |
InChIキー |
GWMWNIPOHDICEO-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=S)N1C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
正規SMILES |
C1C(=O)N(C(=S)N1C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3,5-Dimethoxy-phenyl)-[4-(3-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246088.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B246100.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B246101.png)
![3,4,5-trimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B246102.png)
![4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B246103.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B246104.png)


